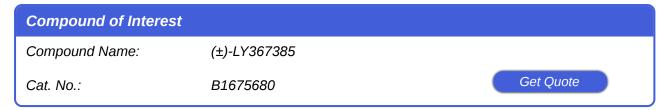


An In-Depth Technical Guide to (±)-LY367385: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for (±)-LY367385, a racemic compound of the selective mGlu1a receptor antagonist, LY367385. This document details the key chemical properties, outlines a step-by-step synthetic pathway based on established organic chemistry principles, and includes relevant quantitative data and experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow.

Chemical Structure and Properties

(±)-LY367385, with the systematic IUPAC name (±)- α -Amino-4-carboxy-2-methylbenzeneacetic acid, is a notable antagonist of the metabotropic glutamate receptor 1α (mGluR1 α). Its chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)	
IUPAC Name	(±)-α-Amino-4-carboxy-2- methylbenzeneacetic acid	[1]	
CAS Number	198419-90-8	[1][2]	
Molecular Formula	C10H11NO4	[1]	
Molecular Weight	209.2 g/mol	[1]	
SMILES	OC(C(C1=C(C=C(C=C1)C(O)= O)C)N)=O	[1]	
Appearance	Solid	[1]	
Purity	≥98%	[1]	

Proposed Synthesis of (±)-LY367385

A plausible synthetic route for (\pm)-LY367385 can be conceptualized through a multi-step process, beginning with the formation of a key intermediate, 2-methylterephthalic acid, followed by transformations to introduce the α -amino acid moiety. Two potential pathways for the introduction of the amino group are presented: one via α -bromination followed by amination, and the other utilizing the Strecker synthesis.

Synthesis of the Key Intermediate: 4-Formyl-3-methylbenzoic acid

The synthesis commences with the selective oxidation of a commercially available starting material, such as 2,4-dimethylbenzoic acid, to yield 2-methylterephthalic acid. This intermediate can then be selectively reduced to the corresponding aldehyde, 4-formyl-3-methylbenzoic acid, which serves as a crucial precursor for the subsequent amino acid synthesis steps.

Pathway A: α-Bromination and Amination

This pathway involves the conversion of the phenylacetic acid derivative to an α -bromo acid, which is then displaced by an amino group.





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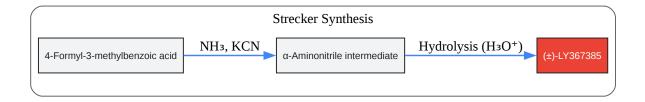
Caption: Proposed synthesis of (\pm)-LY367385 via α -bromination and amination.

Experimental Protocol for Pathway A (Hypothetical):

- Step 1: α-Bromination (Hell-Volhard-Zelinskii Reaction). 4-(Bromomethyl)benzoic acid would be treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield the α-bromo derivative.
- Step 2: Amination. The resulting α-bromo-4-carboxy-2-methylphenylacetic acid would then be reacted with an excess of ammonia in a polar solvent to displace the bromide and form the racemic α-amino acid, (±)-LY367385.

Pathway B: Strecker Synthesis

An alternative and widely used method for α -amino acid synthesis is the Strecker synthesis, which begins with an aldehyde.



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Caption: Proposed synthesis of (±)-LY367385 via the Strecker synthesis.

Experimental Protocol for Pathway B (Hypothetical):

- Step 1: Formation of α-Aminonitrile. 4-Formyl-3-methylbenzoic acid would be reacted with ammonia and potassium cyanide in an aqueous solution. The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form the corresponding α-aminonitrile.
- Step 2: Hydrolysis. The α-aminonitrile intermediate would then be hydrolyzed under acidic conditions (e.g., by heating with aqueous hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding (±)-LY367385.

Pharmacological Data

(\pm)-LY367385 is an antagonist of the metabotropic glutamate receptor 1α (mGluR1 α). It selectively inhibits phosphoinositide (PI) hydrolysis in cells expressing mGluR1 α .

Parameter	Value	Cell Line	Assay	Reference(s)
IC50	19 μΜ	AV-12 cells expressing mGluR1α	Phosphoinositide (PI) hydrolysis	[1]
IC50	>300 μM	AV-12 cells expressing mGluR5a	Phosphoinositide (PI) hydrolysis	[1]

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay (General)

A typical phosphoinositide hydrolysis assay to determine the IC₅₀ value would involve the following steps:

- Cell Culture and Labeling: AV-12 cells stably expressing either mGluR1α or mGluR5a are cultured and labeled with [³H]myo-inositol.
- Compound Treatment: The cells are pre-incubated with varying concentrations of (±)-LY367385.



- Agonist Stimulation: The cells are then stimulated with a suitable mGluR agonist (e.g., quisqualate) to induce phosphoinositide hydrolysis.
- Extraction and Quantification: The reaction is stopped, and the inositol phosphates are extracted. The amount of [3H]inositol phosphates is quantified using liquid scintillation counting.
- Data Analysis: The concentration of (±)-LY367385 that inhibits 50% of the agonist-induced PI hydrolysis (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion

This guide has provided a detailed overview of the chemical structure and plausible synthetic routes for (\pm)-LY367385. The proposed synthetic pathways, based on well-established chemical reactions, offer a framework for its laboratory-scale preparation. The presented pharmacological data underscores its significance as a selective mGluR1 α antagonist, making it a valuable tool for research in neuroscience and drug development. The detailed experimental protocols serve as a foundation for researchers aiming to synthesize or evaluate this compound.

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